molecular formula C24H34N2O B2545102 N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 954243-64-2

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2545102
CAS No.: 954243-64-2
M. Wt: 366.549
InChI Key: XWDDCRVMEWFNBE-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a piperidine ring with an adamantane moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with adamantane-1-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of certain neurotransmitter systems, which may contribute to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring but lacks the adamantane moiety.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Similar structure but with a different functional group.

    Piperine: A naturally occurring piperidine derivative with different biological activities .

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its combination of a piperidine ring and an adamantane moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c27-23(24-13-20-10-21(14-24)12-22(11-20)15-24)25-16-18-6-8-26(9-7-18)17-19-4-2-1-3-5-19/h1-5,18,20-22H,6-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDCRVMEWFNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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